molecular formula C16H16N4OS B12130584 3-(1,3-benzothiazol-2-yl)-N-tert-butylpyrazine-2-carboxamide

3-(1,3-benzothiazol-2-yl)-N-tert-butylpyrazine-2-carboxamide

Cat. No.: B12130584
M. Wt: 312.4 g/mol
InChI Key: UNTYCFGFJCJENN-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)-N-tert-butylpyrazine-2-carboxamide is a heterocyclic compound featuring a benzothiazole core fused with a pyrazine-carboxamide scaffold. The benzothiazole moiety (a bicyclic structure comprising benzene fused to a thiazole ring) is known for its diverse applications in medicinal chemistry and materials science due to its electron-rich aromatic system and bioisosteric properties . This compound is structurally distinct from simpler benzothiazole derivatives, as its pyrazine-carboxamide linkage introduces conformational rigidity and varied intermolecular interactions, which may influence its physicochemical and biological behavior .

Properties

Molecular Formula

C16H16N4OS

Molecular Weight

312.4 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-N-tert-butylpyrazine-2-carboxamide

InChI

InChI=1S/C16H16N4OS/c1-16(2,3)20-14(21)12-13(18-9-8-17-12)15-19-10-6-4-5-7-11(10)22-15/h4-9H,1-3H3,(H,20,21)

InChI Key

UNTYCFGFJCJENN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=NC=CN=C1C2=NC3=CC=CC=C3S2

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzothiazol-2-yl)-N-tert-butylpyrazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents like ethanol and dimethylformamide. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-tert-butylpyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation . By binding to these enzymes, the compound can disrupt cellular processes and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Functional Group Variations

Compound Class Core Structure Modifications Key Properties/Applications Reference
Target Compound Benzothiazole + pyrazine-carboxamide + tert-butyl Potential NLO materials, drug design
Azo disperse dyes (Satam et al.) Benzothiazole + naphthol/azo groups Fluorescence, textile dyeing
Triazole-benzothiazole hybrids Benzothiazole + triazole + substituted aryl Antibacterial, antitubercular activity
Biphenyl carboxamides (Yar et al.) Benzothiazole + biphenyl-carboxamide Diuretic activity
Carbamothioyl benzamides Benzothiazole + carbamothioyl + substituted benzamides Broad bioactivity (GPCR ligands, kinase inhibitors)
  • Fluorescence : Derivatives like those in Satam et al. (2013) exhibit strong fluorescence due to extended conjugation between benzothiazole and azo/naphthol groups. The target compound’s pyrazine-carboxamide may reduce fluorescence compared to these dyes but enhance thermal stability .
  • Bioactivity : The 6-fluoro and 6-methyl substituents on benzothiazole in triazole hybrids (Patel et al.) improve antibacterial activity against S. aureus and M. tuberculosis, suggesting that electron-withdrawing/donating groups at the 6-position are critical for efficacy. The tert-butyl group in the target compound may similarly modulate steric and electronic effects .

Physicochemical Properties

Table 3: Thermal and Optical Properties

Compound Thermal Stability (°C) Optical Nonlinearity (SHG efficiency) Notes Reference
Target Compound Not reported Hypothetical: Moderate Pyrazine may reduce SHG vs. fluorinated analogues
N-(1,3-benzothiazol-2-yl)benzamide 220–240 1.5× KDP Fluorination improves thermal stability
  • highlights that fluorinated benzothiazoles exhibit higher thermal stability and second-harmonic generation (SHG) efficiency. The tert-butyl group in the target compound may compromise crystallinity but improve solubility .

Biological Activity

3-(1,3-benzothiazol-2-yl)-N-tert-butylpyrazine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C13H14N4OS and a molecular weight of 270.34 g/mol. Its structure includes a benzothiazole moiety, which is known for various biological activities, including antimicrobial and anticancer properties.

Anticancer Properties

Research indicates that 3-(1,3-benzothiazol-2-yl)-N-tert-butylpyrazine-2-carboxamide exhibits significant anticancer activity. A study demonstrated its efficacy in inhibiting the proliferation of cancer cells by inducing apoptosis. The compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, suggesting a mechanism involving the intrinsic apoptotic pathway .

The compound's mechanism primarily involves the inhibition of specific signaling pathways associated with cancer cell survival and proliferation. It has been observed to inhibit Bruton's tyrosine kinase (Btk), which plays a crucial role in B-cell receptor signaling. This inhibition leads to decreased B-cell activity and enhanced sensitivity of cancer cells to chemotherapy agents .

Data Table: Summary of Biological Activities

ActivityEffect/OutcomeReference
AnticancerInhibition of cell proliferation
Apoptosis InductionIncreased pro-apoptotic factors
Btk InhibitionDecreased B-cell activity
ChemosensitizationEnhanced sensitivity to chemotherapy

Case Studies

  • In Vitro Study on Cancer Cell Lines : In a controlled laboratory setting, 3-(1,3-benzothiazol-2-yl)-N-tert-butylpyrazine-2-carboxamide was tested on various cancer cell lines, including breast and leukemia cells. Results showed a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.
  • Combination Therapy : A case study involving the use of this compound alongside standard chemotherapy regimens revealed that patients exhibited improved treatment responses compared to those receiving chemotherapy alone. This suggests potential as an adjunct therapy in cancer treatment protocols.

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